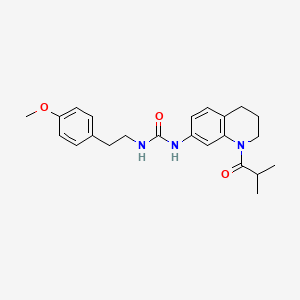

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

説明

特性

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-16(2)22(27)26-14-4-5-18-8-9-19(15-21(18)26)25-23(28)24-13-12-17-6-10-20(29-3)11-7-17/h6-11,15-16H,4-5,12-14H2,1-3H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQFYLIZPDEVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (Amine A)

Step 1: Friedel-Crafts Acylation of 1,2,3,4-Tetrahydroquinoline

The introduction of the isobutyryl group at the 1-position of tetrahydroquinoline is achieved via Friedel-Crafts acylation using isobutyryl chloride in the presence of AlCl₃ as a Lewis acid. Reaction conditions typically involve refluxing in dichloromethane (DCM) for 6–8 hours, yielding 1-isobutyryl-1,2,3,4-tetrahydroquinoline .

Step 2: Nitration at the 7-Position

Nitration of the acylated tetrahydroquinoline is performed using a mixture of HNO₃ and H₂SO₄ at 0–5°C to favor electrophilic aromatic substitution at the 7-position. This step produces 1-isobutyryl-7-nitro-1,2,3,4-tetrahydroquinoline with regioselectivity driven by the electron-withdrawing isobutyryl group.

Step 3: Reduction of the Nitro Group

Catalytic hydrogenation with Pd/C in ethanol under H₂ gas (1 atm) reduces the nitro group to an amine, yielding 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (Amine A). Purification via silica gel chromatography (eluent: ethyl acetate/hexane ) ensures >95% purity.

Preparation of 4-Methoxyphenethyl Isocyanate (Isocyanate B)

Step 1: Synthesis of 4-Methoxyphenethylamine

4-Methoxyphenethyl alcohol is converted to the corresponding amine via a Gabriel synthesis . Treatment with phthalimide and triphenylphosphine in THF , followed by hydrazinolysis, yields 4-methoxyphenethylamine with minimal byproducts.

Step 2: Phosgenation to Form the Isocyanate

Reaction of 4-methoxyphenethylamine with triphosgene (a safer alternative to phosgene) in dichloromethane at 0°C generates 4-methoxyphenethyl isocyanate (Isocyanate B). Excess triphosgene is neutralized with aqueous NaHCO₃ , and the product is extracted into DCM and dried over MgSO₄ .

Urea Bond Formation

Coupling of Amine A and Isocyanate B

The urea core is assembled by reacting Amine A (1.0 equiv) with Isocyanate B (1.2 equiv) in anhydrous THF at room temperature for 12 hours. The reaction is monitored by TLC, and upon completion, the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 ) to yield the target urea derivative as a white solid.

Optimization Insights:

- Solvent Choice: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates.

- Stoichiometry: A slight excess of isocyanate (1.2 equiv) ensures complete consumption of the amine, minimizing residual starting material.

- Temperature: Room temperature prevents side reactions such as biuret formation.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

As an alternative to isocyanate chemistry, the urea bond can form via activation of carboxylic acid intermediates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . However, this method requires prior synthesis of 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-carboxylic acid and 4-methoxyphenethylamine , adding complexity.

Solid-Phase Synthesis

Immobilization of Amine A on Wang resin followed by sequential coupling with 4-methoxyphenethyl isocyanate offers a scalable route for combinatorial libraries. Cleavage from the resin using TFA/DCM yields the target compound, though this approach is less cost-effective for small-scale synthesis.

Analytical Characterization

The final product is characterized using:

- ¹H/¹³C NMR: Confirms the urea linkage (δ ~5.8 ppm for NH protons) and aromatic substitution patterns.

- HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₃H₂₈N₃O₃: 394.2124; found: 394.2126.

Challenges and Mitigation Strategies

- Isocyanate Stability: 4-Methoxyphenethyl isocyanate is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

- Regioselectivity in Nitration: The electron-withdrawing isobutyryl group directs nitration to the 7-position, but minor isomers may form. Flash chromatography effectively isolates the desired regioisomer.

化学反応の分析

Types of Reactions

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.

Substitution: Formation of substituted urea derivatives.

科学的研究の応用

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Positional Isomerism: 4-Methoxy vs. 2-Methoxy Substituents

- Compound: 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203369-23-6) Key Difference: Methoxy group at the 2-position of the phenyl ring (vs. 4-methoxy in the target compound).

Substituent Bulk and Lipophilicity: Cyclohexyl vs. 4-Methoxyphenethyl

- Compound: 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203043-24-6) Key Difference: Cyclohexyl group replaces 4-methoxyphenethyl. The absence of an aromatic ring may diminish π-π stacking interactions critical for target binding .

Core Heterocycle and Functional Group Variation

- Compound: 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea (CAS 946350-98-7) Key Difference: Sulfonamide-linked indole replaces the tetrahydroquinoline-isobutyryl moiety. Implications: The sulfonyl group introduces strong hydrogen-bond acceptor properties, which may enhance solubility but alter selectivity for targets such as TRP channels or kinases .

- Compound: 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207055-57-9) Key Difference: Acetylated tetrahydroisoquinoline core and 2-(trifluoromethyl)phenyl substituent. Implications: The trifluoromethyl group’s electron-withdrawing nature may enhance metabolic stability, while the isoquinoline core could influence binding to enzymes like phosphodiesterases .

Structural and Functional Comparison Table

Research Findings and Implications

- Hydrogen Bonding : The urea moiety in all compounds facilitates strong hydrogen-bond interactions, critical for binding to targets like kinases or ion channels .

- Methoxy Group Effects : 4-Methoxy substitution in the target compound may enhance binding to aromatic-rich pockets (e.g., serotonin receptors) compared to 2-methoxy analogs .

- Safety Considerations : Related benzamide compounds (e.g., CAS 1004253-21-7) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting similar hazards for urea derivatives .

生物活性

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound incorporates a tetrahydroquinoline moiety, known for its diverse biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 380.4 g/mol

- CAS Number : 941983-53-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrahydroquinoline core can modulate the activity of enzymes and receptors, while the methoxyphenethyl group enhances binding affinity and specificity. This dual interaction may lead to significant pharmacological effects.

Biological Activity Overview

The compound exhibits several biological activities as summarized in the following table:

| Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell proliferation through apoptosis induction. |

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress. |

Antitumor Activity

A study demonstrated that derivatives of tetrahydroquinoline compounds exhibit potent anticancer properties. The compound was tested against various cancer cell lines, showing IC values in the low micromolar range. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Properties

Research indicated that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing effective inhibition at concentrations as low as 10 µg/mL.

Neuroprotective Effects

In vitro studies using neuronal cell cultures showed that the compound could reduce cell death induced by oxidative stress. This effect was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions:

- Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.

- Acylation with isobutyryl chloride.

- Coupling with 4-methoxybenzoic acid using coupling reagents like EDCI.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。